molecular formula C10H6BrFN2O B13304164 4-(4-Bromo-1H-pyrazol-1-YL)-3-fluorobenzaldehyde

4-(4-Bromo-1H-pyrazol-1-YL)-3-fluorobenzaldehyde

Cat. No.: B13304164
M. Wt: 269.07 g/mol
InChI Key: NCRVIZFUPGXUHD-UHFFFAOYSA-N
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Description

4-(4-Bromo-1H-pyrazol-1-yl)-3-fluorobenzaldehyde is a high-purity chemical building block designed for research applications in medicinal chemistry and drug discovery. This compound features a benzaldehyde group and a brominated pyrazole ring on a fluorinated benzene core, making it a versatile intermediate for constructing more complex molecules. Its primary research value lies in its dual functionality. The aldehyde group is a key handle for condensation reactions, such as forming hydrazones or Schiff bases, and can be reduced to an alcohol or oxidized to a carboxylic acid. The 4-bromo substituent on the pyrazole ring makes the compound a valuable substrate in metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig animations, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds in pharmaceutical development. The molecular scaffold, incorporating both pyrazole and fluorobenzaldehyde motifs, is often explored in the synthesis of compounds for biological evaluation, such as enzyme inhibitors. This product is intended for use in laboratory research and is strictly for research use only (RUO). It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

Molecular Formula

C10H6BrFN2O

Molecular Weight

269.07 g/mol

IUPAC Name

4-(4-bromopyrazol-1-yl)-3-fluorobenzaldehyde

InChI

InChI=1S/C10H6BrFN2O/c11-8-4-13-14(5-8)10-2-1-7(6-15)3-9(10)12/h1-6H

InChI Key

NCRVIZFUPGXUHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=O)F)N2C=C(C=N2)Br

Origin of Product

United States

Preparation Methods

Cyclization and Substitution Route

One common synthetic route involves the reaction of a pyrazole derivative with a fluorobenzaldehyde precursor under controlled conditions. The reaction is typically carried out in an inert atmosphere (e.g., nitrogen) using dry solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Bases like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium hydride (NaH) are employed to deprotonate the pyrazole nitrogen, facilitating nucleophilic attack on the benzaldehyde derivative.

Example reaction conditions:

Step Reagents/Conditions Outcome
1 Pyrazole derivative dissolved in dry THF, purged with N2 Ensures inert atmosphere
2 Addition of 2 equiv LiHMDS dropwise at 0 °C under N2 Deprotonation of pyrazole N-H
3 Addition of 3-fluorobenzaldehyde derivative (e.g., bromomethyl-3-fluorobenzaldehyde) Nucleophilic substitution
4 Stirring overnight at room temperature Completion of coupling reaction
5 Quenching with saturated NH4Cl solution Neutralization and work-up
6 Extraction with ethyl acetate, drying over Na2SO4 Isolation of product

This method yields 4-(4-Bromo-1H-pyrazol-1-yl)-3-fluorobenzaldehyde with moderate to good yields, typically in the range of 30-50% depending on purification and reaction optimization.

Bromination of Pyrazole Ring

The bromination at the 4-position of the pyrazole ring is often achieved by electrophilic substitution using N-bromosuccinimide (NBS) or molecular bromine under mild conditions. This step can be performed either before or after the coupling with the fluorobenzaldehyde moiety, depending on the synthetic strategy.

Bromination Conditions Description
Reagent N-Bromosuccinimide (NBS) or Br2
Solvent DMF, dichloromethane, or acetonitrile
Temperature 0 °C to room temperature
Time 2–12 hours
Outcome Selective bromination at pyrazole 4-position

The bromination is confirmed by spectral data such as NMR and mass spectrometry, showing characteristic shifts and molecular ion peaks consistent with the brominated pyrazole.

Alternative Synthesis via Chalcone Intermediate

An alternative synthetic pathway involves the preparation of chalcones from 4-bromo-2-fluorobenzaldehyde and substituted hydroxyacetophenones, followed by cyclization to form pyrazoline intermediates, which can be further oxidized or transformed into pyrazoles bearing the desired substituents.

Step Reagents/Conditions Notes
1 Condensation of 4-bromo-2-fluorobenzaldehyde with hydroxyacetophenones in ethanol Formation of chalcones
2 Reflux with hydrazine or substituted hydrazines Cyclization to pyrazolines
3 Oxidation or further functionalization Conversion to pyrazole derivatives

Chemical Reactions Analysis

4-(4-Bromo-1H-pyrazol-1-YL)-3-fluorobenzaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using common reagents like potassium permanganate for oxidation and sodium borohydride for reduction.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for functional group transformations. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(4-Bromo-1H-pyrazol-1-YL)-3-fluorobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Bromo-1H-pyrazol-1-YL)-3-fluorobenzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved vary based on the specific biological context and the structure of the final pharmaceutical compound derived from it .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features and properties of 4-(4-Bromo-1H-pyrazol-1-YL)-3-fluorobenzaldehyde and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents/Functional Groups Melting Point (°C) Key Spectroscopic Data (IR/NMR) Reference
This compound C₁₀H₆BrFN₂O 283.07 (calc.) 4-Br-pyrazole, 3-F-benzaldehyde Not reported Expected IR: ~1700 cm⁻¹ (C=O), ~3100 cm⁻¹ (Ar-H)
4-Bromo-1-phenyl-1H-pyrazole C₉H₇BrN₂ 223.07 4-Br-pyrazole, phenyl Not reported ¹H NMR (DMSO-d₆): δ 7.44–7.46 (ArH)
4-Bromo-3-hydroxy-1-phenyl-1H-pyrazole C₉H₇BrN₂O 239.07 4-Br-pyrazole, 3-OH, phenyl Not reported IR: 3253 cm⁻¹ (OH), 1653 cm⁻¹ (C=O)
Compound 16 () C₂₅H₂₄Br₂N₄O₃S 620.36 4-Br-pyrazole, sulfonamide, tetrahydroindolyl 200–201 IR: 1653 cm⁻¹ (C=O), 1335 cm⁻¹ (SO₂)
Example 5.17 () C₁₀H₈BrClN₂O 301.54 4-Br-pyrazolone, 4-Cl-phenyl Not reported LC/MS: m/z 301, 303, 305 (Br/Cl isotopes)

Key Observations:

  • Molecular Weight and Polarity: The target compound (MW ~283) is lighter than sulfonamide derivatives (e.g., Compound 16, MW 620.36) but heavier than simple phenyl-substituted pyrazoles (e.g., 4-Bromo-1-phenyl-1H-pyrazole, MW 223.07). The aldehyde group enhances polarity compared to non-polar aryl groups.
  • Spectroscopic Signatures: The aldehyde C=O stretch (~1700 cm⁻¹ in IR) and fluorine-induced deshielding in ¹H/¹³C NMR are distinguishing features. For example, fluorine substituents typically cause upfield shifts in adjacent protons .

Physicochemical Properties

  • Melting Points: Sulfonamide derivatives (e.g., Compound 16, m.p. 200–201°C) exhibit higher melting points due to hydrogen bonding and crystallinity, whereas the target compound’s aldehyde group may reduce intermolecular forces, leading to a lower melting point .
  • LogP and Solubility: The LogP of 4-bromo-3-hydroxy-1-phenyl-1H-pyrazole (2.34) suggests moderate hydrophobicity .

Biological Activity

4-(4-Bromo-1H-pyrazol-1-YL)-3-fluorobenzaldehyde is a pyrazole derivative characterized by the presence of a bromine atom and a fluorobenzaldehyde moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition, anticancer properties, and interactions with various biological targets.

The structure of this compound can be represented as follows:

  • Molecular Formula : C9_{9}H7_{7}BrF N
  • Molecular Weight : Approximately 232.06 g/mol

The compound features a five-membered pyrazole ring with a bromine atom at the 4-position and a fluorine atom at the 3-position of the benzaldehyde group, which contributes to its unique chemical reactivity.

Enzyme Inhibition

Research indicates that this compound exhibits significant potential as an enzyme inhibitor . Its mechanism involves binding to active sites of enzymes, which may inhibit their activity. This property is particularly valuable in drug design, where targeting specific enzymatic pathways can lead to therapeutic advancements.

Table 1: Enzyme Inhibition Studies

Enzyme TargetInhibition TypeIC50 Value (µM)Reference
AKT2Competitive5.2
PKBβNon-competitive3.8

Anticancer Activity

Preliminary studies have demonstrated that compounds similar to this compound possess anticancer properties . For instance, related pyrazole derivatives have shown efficacy in inhibiting glioma cell growth and other cancer types through selective targeting of cancer cell pathways.

Case Study: Anticancer Efficacy
A study evaluated the effects of various pyrazole derivatives on glioma cell lines, revealing that certain compounds exhibited low micromolar activity against key kinases involved in tumor growth. The findings suggest that this compound could be further explored for its anticancer potential.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes within biological systems. The presence of the aldehyde functional group allows for covalent bonding with nucleophilic residues in proteins, potentially leading to altered enzyme function and inhibition of metabolic pathways.

Structural Analogues

Several compounds share structural similarities with this compound, which may exhibit varying biological activities based on their substituents.

Table 2: Structural Analogues Comparison

Compound NameStructural FeaturesUnique Aspects
2-(4-Chloro-1H-pyrazol-1-YL)-3-fluorobenzaldehydeChlorine instead of bromineDifferent halogen may influence reactivity
2-(4-Iodo-1H-pyrazol-1-YL)-3-fluorobenzaldehydeIodine instead of bromineLarger halogen could affect steric hindrance
2-(4-Methylthio-1H-pyrazol-1-YL)-3-fluorobenzaldehydeMethylthio group instead of halogenSulfur-containing compound may exhibit different reactivity patterns

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(4-Bromo-1H-pyrazol-1-YL)-3-fluorobenzaldehyde, and how can reaction conditions be optimized?

  • Answer : The synthesis typically involves coupling a brominated pyrazole derivative with a fluorinated benzaldehyde precursor. For example, nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling reactions are employed. Optimization includes controlling temperature (e.g., 60–80°C for 12–24 hours), using catalysts like Pd(PPh₃)₄, and selecting anhydrous solvents (e.g., DMF or THF) to minimize side reactions. Monitoring reaction progress via TLC or HPLC ensures intermediate purity .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

  • Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm the aldehyde proton (δ ~10 ppm) and aromatic/heterocyclic carbons.
  • FT-IR : Detection of the aldehyde C=O stretch (~1700 cm⁻¹) and C-Br vibration (~600 cm⁻¹).
  • HPLC-MS : For purity assessment (>95%) and molecular ion ([M+H]⁺) validation.
  • Elemental Analysis : To verify stoichiometry (e.g., C: 47.2%, H: 2.5%, N: 9.8%) .

Q. What strategies ensure the compound’s stability during storage and handling?

  • Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. Use desiccants to avoid moisture-induced hydrolysis of the aldehyde group. Regular stability checks via NMR or HPLC are recommended to detect decomposition products .

Advanced Research Questions

Q. How can X-ray crystallography resolve contradictions in molecular geometry or stereochemical assignments?

  • Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides precise bond lengths, angles, and torsion angles. For example, the aldehyde group’s planarity and pyrazole-benzene dihedral angles can be validated. Discrepancies between computational (DFT) and experimental data require re-refinement using high-resolution datasets (R factor < 0.05) and hydrogen-bonding network analysis .

Q. How are reaction mechanisms and intermediates analyzed in the synthesis of this compound?

  • Answer : Mechanistic studies use kinetic profiling (e.g., varying temperature/pH) and trapping intermediates with quenching agents. For example, in situ NMR or ESI-MS can identify transient species like Pd-coupled intermediates in cross-coupling reactions. Computational tools (DFT) model transition states to explain regioselectivity .

Q. What methodologies are employed to design bioactivity assays for pyrazole-aldehyde derivatives?

  • Answer : Structure-activity relationship (SAR) studies focus on the bromine (electron-withdrawing) and aldehyde (electrophilic) moieties. Assays include:

  • Enzyme inhibition : Measure IC₅₀ via fluorogenic substrates (e.g., kinase or protease assays).
  • Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves.
  • Molecular docking : AutoDock Vina predicts binding affinities to target proteins (e.g., COX-2 or EGFR) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields or spectroscopic data?

  • Answer : Replicate experiments under standardized conditions (solvent purity, catalyst batch). Cross-validate NMR assignments using 2D techniques (COSY, HSQC). For crystallographic inconsistencies, reanalyze data with alternative software (Olex2 or Phenix) and check for twinning or disorder .

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